molecular formula C11H16N4O3 B3921762 7-sec-butyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

7-sec-butyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione

Cat. No. B3921762
M. Wt: 252.27 g/mol
InChI Key: JONKNKGJNHPOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-sec-butyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione, also known as theophylline, is a naturally occurring alkaloid found in tea leaves and cocoa beans. It is a xanthine derivative and has been used for centuries as a stimulant and bronchodilator. Theophylline is commonly used in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis. In recent years, there has been increasing interest in the scientific research applications of theophylline due to its unique properties and mechanisms of action.

Mechanism of Action

Theophylline works by inhibiting the enzyme phosphodiesterase (PDE), which is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, 7-sec-butyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione increases the levels of cAMP and cGMP in the body, which leads to bronchodilation and other physiological effects. Theophylline also has adenosine receptor antagonist activity, which contributes to its bronchodilator effects.
Biochemical and Physiological Effects:
Theophylline has a variety of biochemical and physiological effects on the body. It has been shown to increase respiratory muscle strength, improve diaphragmatic function, and enhance mucociliary clearance. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of diseases such as asthma and COPD.

Advantages and Limitations for Lab Experiments

Theophylline has several advantages as a research tool. It is relatively inexpensive and widely available, making it accessible to researchers. Theophylline also has a well-established safety profile and is approved for clinical use, which makes it a useful tool for translational research. However, 7-sec-butyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione also has limitations as a research tool. It has a narrow therapeutic window and can cause adverse effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-sec-butyl-1,3-dimethyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Theophylline has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the development of new formulations of this compound, such as sustained-release formulations, which may improve its efficacy and reduce its adverse effects. Finally, further research is needed to elucidate the mechanisms of action of this compound and to identify new therapeutic targets for this compound.
Conclusion:
In conclusion, this compound is a unique and versatile compound with a variety of scientific research applications. Its mechanisms of action and physiological effects have been extensively studied, and it has potential therapeutic applications in the treatment of various diseases. While this compound has limitations as a research tool, it remains a useful and accessible compound for researchers in a variety of fields. Further research is needed to fully understand the potential of this compound and to identify new therapeutic applications for this compound.

Scientific Research Applications

Theophylline has been extensively studied for its scientific research applications. It has been found to have a variety of effects on the body, including bronchodilation, anti-inflammatory effects, and immunomodulatory effects. Theophylline has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

7-butan-2-yl-1,3-dimethyl-9H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-5-6(2)15-7-8(12-10(15)17)13(3)11(18)14(4)9(7)16/h6H,5H2,1-4H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONKNKGJNHPOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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